molecular formula C23H29N3O2 B10878351 1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(4-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B10878351
M. Wt: 379.5 g/mol
InChI Key: SISYVLDMZHKPDF-UHFFFAOYSA-N
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Description

1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a nitrobenzyl group and a phenylcyclohexyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of 4-nitrobenzyl chloride, which is then reacted with piperazine to form 1-(4-nitrobenzyl)piperazine. In a subsequent step, this intermediate is reacted with 4-phenylcyclohexyl chloride under controlled conditions to yield the final product. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.

    Reduction: Formation of 1-(4-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with various biological targets such as enzymes and receptors. The phenylcyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can be compared with other piperazine derivatives such as:

    1-benzyl-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activity.

    1-(4-nitrobenzyl)piperazine: Lacks the phenylcyclohexyl group, which may affect its lipophilicity and membrane permeability.

    4-(4-phenylcyclohexyl)piperazine:

The unique combination of the nitrobenzyl and phenylcyclohexyl groups in 1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine makes it a compound of interest for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C23H29N3O2/c27-26(28)23-10-6-19(7-11-23)18-24-14-16-25(17-15-24)22-12-8-21(9-13-22)20-4-2-1-3-5-20/h1-7,10-11,21-22H,8-9,12-18H2

InChI Key

SISYVLDMZHKPDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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